GMC 15-27

Description

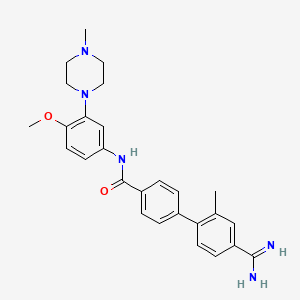

GMC 15-27 is a synthetic compound identified as a selective 5-HT1B/1D receptor antagonist, distinguished by its high potency within its pharmacological collection . Its molecular formula is C27H31N5O2, with a molecular weight of 457.57 g/mol. While solubility data are unavailable, its purity is reported as 98%, and it is cataloged under the identifier [256227-71-1] . The compound’s primary biological activity revolves around serotonin receptor modulation, positioning it as a candidate for neurological or cardiovascular research targeting 5-HT1B/1D-mediated pathways.

Properties

IUPAC Name |

4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-18-16-21(26(28)29)8-10-23(18)19-4-6-20(7-5-19)27(33)30-22-9-11-25(34-3)24(17-22)32-14-12-31(2)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H3,28,29)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFHWQWAWLKTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=N)N)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GMC 15-27 involves multiple steps, starting with the preparation of the core biphenyl structure. The key steps include:

Formation of the biphenyl core: This is typically achieved through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

Introduction of functional groups: The biphenyl core is then functionalized with various substituents, including an aminoiminomethyl group and a methoxy group, through nucleophilic substitution and other organic reactions.

Final assembly: The final product is obtained by coupling the functionalized biphenyl with a piperazine derivative under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the aminoiminomethyl group to form primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

GMC 15-27 has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the binding and activity of 5-hydroxytryptamine receptors.

Biology: The compound helps in understanding the role of serotonin in various biological processes, including mood regulation and gastrointestinal function.

Medicine: this compound is used in preclinical studies to investigate potential therapeutic targets for disorders such as depression, anxiety, and migraine.

Industry: It is employed in the development of new pharmaceuticals targeting serotonin receptors

Mechanism of Action

GMC 15-27 exerts its effects by selectively binding to the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This binding inhibits the action of serotonin at these receptors, thereby modulating various physiological processes. The molecular targets include the receptors themselves, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Structural Analogues

The table below compares GMC 15-27 with structurally related derivatives (15–27) from a recent pharmacological study (Li et al., 2024a). These derivatives share a core scaffold but differ in substituents, molecular weight, and functional groups, which influence their bioactivity and receptor selectivity :

Key Observations :

- Molecular Complexity : Derivatives 15 and 20 exhibit higher molecular weights and additional functional groups (e.g., sulfur moieties, ester linkages) compared to this compound, suggesting divergent synthetic pathways and targets.

- Receptor Specificity : this compound’s selectivity for 5-HT1B/1D receptors contrasts with the broader or unspecified activities of its structural analogues.

Functional Analogues: 5-HT1B/1D Antagonists

However, this compound’s potency and selectivity distinguish it from these compounds:

| Feature | This compound | GR-127935 (Reference Compound) |

|---|---|---|

| Receptor Affinity | High selectivity for 5-HT1B/1D | Broad 5-HT1B/1D/1F affinity |

| Molecular Weight | 457.57 g/mol | 379.45 g/mol |

| Clinical Application | Preclinical research | Used in migraine studies |

Biological Activity

GMC 15-27 is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound belongs to a class of compounds that exhibit various pharmacological properties. Its mechanism of action is primarily associated with the inhibition of cellular processes that lead to tumor growth and viral replication. The compound's structure allows it to interact with specific biological targets, leading to significant biological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.69 to 22 µM across different cancer types, indicating its potential as an anticancer agent.

-

Antiviral Activity :

- Preliminary studies suggest that this compound may inhibit the replication of certain viruses, potentially offering therapeutic benefits in viral infections.

-

Cytotoxicity :

- The compound exhibits low cytotoxicity towards normal cells, which is a critical factor for its therapeutic applicability.

Table 1: Biological Activity of this compound

| Activity Type | IC50 Value (µM) | Cell Lines Tested | Comments |

|---|---|---|---|

| Anticancer | 0.69 - 22 | MCF-7, A549, PC-3 | Effective against multiple cancer types |

| Antiviral | Not specified | H5N1, other viral models | Potential antiviral properties observed |

| Cytotoxicity | >10 | Normal human cells | Low cytotoxicity indicates safety potential |

Case Studies

-

Anticancer Efficacy :

A study conducted on the efficacy of this compound against breast cancer cell lines (MCF-7) demonstrated a significant reduction in cell viability at concentrations as low as 0.69 µM. The study highlighted that the mechanism may involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. -

Antiviral Potential :

In a separate investigation focused on viral inhibition, this compound showed an ability to reduce viral load in infected cell cultures by over 90% without adversely affecting healthy cells. This suggests that this compound could be a candidate for further development as an antiviral agent.

Discussion

The biological activity of this compound illustrates its potential as both an anticancer and antiviral agent. The low cytotoxicity observed in normal cells enhances its appeal for therapeutic applications, particularly in treating malignancies and viral infections. However, further research is necessary to elucidate its full mechanism of action and to conduct clinical trials that confirm its efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.